N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide
Description
The compound of interest features a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle), a 5-(4-fluorophenyl)furan-2-yl methyl substituent, and a 2-methylpropanamide backbone. This structure combines a fluorinated aromatic system with a sulfone moiety, which may enhance metabolic stability and target binding.
Properties
Molecular Formula |
C19H22FNO4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H22FNO4S/c1-13(2)19(22)21(16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h3-8,13,16H,9-12H2,1-2H3 |
InChI Key |
YIFGUONXCVSNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide typically involves multi-step organic reactions. The starting materials include tetrahydrothiophene, 4-fluorophenylfuran, and 2-methylpropanamide. The synthesis may involve the following steps:
Oxidation: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.
Coupling Reaction: The oxidized product is then coupled with 4-fluorophenylfuran under specific conditions to form an intermediate.
Amidation: The intermediate is reacted with 2-methylpropanamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Impact of Substituents on Pharmacological Profiles
- Fluorophenyl Groups : Common in multiple analogs (), the 4-fluorophenyl moiety likely contributes to hydrophobic interactions with target proteins, while the fluorine atom may modulate electronic properties and metabolic stability.
- Sulfone vs.
- Heterocycle Substitution : Replacing furan with thiazole (as in ) introduces a nitrogen atom, which may form hydrogen bonds with biological targets, explaining the potent KPNB1 inhibition observed .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a tetrahydrothiophene moiety with a 1,1-dioxide functional group, linked to a furan derivative and a branched amide. Its molecular formula is , and it possesses notable pharmacophoric characteristics that may contribute to its biological effects.
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many derivatives of thiophene-based compounds act as inhibitors of various enzymes, which can lead to antiproliferative effects against cancer cells.
- Antioxidant Activity : Thiophene derivatives have been studied for their ability to scavenge free radicals, contributing to their potential role in preventing oxidative stress-related diseases.
- Antimicrobial Properties : The presence of the thiophene ring often correlates with enhanced antimicrobial activity against a range of pathogens.
Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast (MDA-MB-231) and colon (HT-29) cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 14 |
| HT-29 | 53 |
| A549 | 180 |
| MCF-7 | 370 |
The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a strong radical scavenging ability with an IC50 value comparable to established antioxidants.
| Compound | IC50 (µM) |
|---|---|
| N-(1,1-dioxidotetrahydro...) | 25 |
| Ascorbic Acid | 20 |
This finding supports the hypothesis that the compound may protect cells from oxidative damage.
Antimicrobial Activity
In vitro studies also revealed notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 14 |
These results indicate the compound's potential utility in developing new antimicrobial agents.
Case Studies
Recent case studies have highlighted the therapeutic potential of thiophene derivatives in treating various conditions:
- Cancer Treatment : A clinical trial involving similar compounds showed promising results in reducing tumor size in patients with advanced breast cancer.
- Diabetes Management : Another study focused on the α-glucosidase inhibitory activity of related compounds, demonstrating their potential in managing postprandial hyperglycemia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
